molecular formula C12H12ClNO3 B1300903 N-(4-Chlorobenzoyl)-L-proline CAS No. 62522-91-2

N-(4-Chlorobenzoyl)-L-proline

Cat. No.: B1300903
CAS No.: 62522-91-2
M. Wt: 253.68 g/mol
InChI Key: NRJWQQXPQMTJHL-JTQLQIEISA-N
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Description

N-(4-Chlorobenzoyl)-L-proline is a modified amino acid derivative where the α-amino group of L-proline is acylated with a 4-chlorobenzoyl moiety. This compound combines the conformational rigidity of the proline ring with the electronic and steric effects of the 4-chlorobenzoyl group.

Properties

IUPAC Name

(2S)-1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJWQQXPQMTJHL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364221
Record name N-(4-Chlorobenzoyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-91-2
Record name N-(4-Chlorobenzoyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzoyl)-L-proline typically involves the acylation of L-proline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-Proline+4-Chlorobenzoyl chlorideThis compound+HCl\text{L-Proline} + \text{4-Chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} L-Proline+4-Chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Common solvents used in the reaction include dichloromethane and tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorobenzoyl)-L-proline can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and L-proline.

    Reduction: Reduction of the 4-chlorobenzoyl group can lead to the formation of 4-chlorobenzyl alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products:

    Hydrolysis: 4-Chlorobenzoic acid and L-proline.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzoyl)-L-proline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and peptides.

    Biological Studies: It is used in studies investigating the interactions of benzoyl derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzoyl)-L-proline is primarily related to its ability to interact with specific molecular targets. The 4-chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The L-proline moiety can also interact with enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-chlorobenzoyl group distinguishes this compound from analogues with alternative substituents. Key comparisons include:

Compound Substituent(s) on Benzoyl Key Properties/Effects Reference
N-(4-Chlorobenzoyl)-L-proline 4-Cl Moderate lipophilicity (logP ~2.9 for propyl ester); electron-withdrawing Cl enhances stability
Veratric acid derivatives 3,4-dimethoxy Electron-donating methoxy groups increase polarity; may reduce membrane permeability vs. chloro
2-Amino-3-chlorobenzoic acid 2-Cl, 3-NH₂ Amino group introduces hydrogen bonding potential; positional isomerism alters reactivity

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) enhance stability and resistance to hydrolysis compared to electron-donating groups (e.g., methoxy) .
  • Substituent position (para vs. meta/ortho) significantly affects molecular interactions. For example, 4-Cl optimizes steric compatibility in enzyme-binding pockets compared to 2-Cl or 3-Cl analogues .

Amino Acid Backbone Modifications

Replacing L-proline with other amino acids alters conformational flexibility and biological interactions:

Compound Amino Acid Backbone Key Features Reference
This compound L-Proline Cyclic structure restricts backbone rotation; enhances metabolic stability
N-(4-Chlorobenzoyl)-L-tyrosine derivatives L-Tyrosine Phenolic –OH group enables hydrogen bonding; increased polarity
N-(4-Chlorobenzoyl)-L-phenylalanol derivatives L-Phenylalanol Aromatic side chain enhances hydrophobic interactions

Key Findings :

  • Tyrosine derivatives exhibit higher solubility in aqueous media due to the hydroxyl group, whereas phenylalanol analogues prioritize lipophilicity .

Ester Derivatives

Esterification of the carboxylic acid group modulates lipophilicity and bioavailability:

Compound Ester Group logPoct/wat log10WS Biological Implications Reference
This compound –OH (acid) Not reported Not reported Likely ionized at physiological pH
This compound propyl ester Propyl 2.898 -3.68 Enhanced membrane permeability; slower hydrolysis

Key Findings :

  • Propyl esterification increases logP by ~2.9, favoring passive diffusion across lipid membranes .
  • Ester derivatives generally exhibit prolonged half-lives due to delayed enzymatic cleavage of the ester bond.

Biological Activity

N-(4-Chlorobenzoyl)-L-proline is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and interactions with various molecular targets, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a 4-chlorobenzoyl group attached to the amino acid L-proline. Its molecular formula is C12H12ClNO3C_{12}H_{12}ClNO_3, with a CAS number of 62522-91-2. The compound's structure includes a chiral center, which is significant for its interactions with biological systems. The presence of the chlorine atom introduces unique reactivity patterns, including potential halogen bonding capabilities that enhance its interaction with biological targets compared to other derivatives such as N-(4-Methoxybenzoyl)-L-proline or N-(4-Nitrobenzoyl)-L-proline.

Synthesis

The synthesis of this compound typically involves the acylation of L-proline with 4-chlorobenzoyl chloride. The reaction is generally conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the process. Common solvents include dichloromethane and tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that it can form hydrogen bonds and hydrophobic interactions, which may lead to enzyme inhibition or modulation of protein functions. Such interactions are crucial for understanding its mechanism of action and exploring its therapeutic potential.

Case Studies and Research Findings

  • Self-Assembly Studies : A study utilizing this compound as a model compound investigated the role of hydrogen bonding in the self-assembly of peptidomimetics. X-ray crystallographic analysis revealed significant hydrogen bonding between the carbonyl group of the proline unit and neighboring amide NH groups, leading to specific supramolecular organizations.
  • Antiproliferative Activity : In related research on L-proline derivatives, it was found that various derivatives exhibited different levels of cytotoxicity against human cancer cell lines. Although specific data on this compound was not highlighted, studies on structurally similar compounds indicate potential antiproliferative effects that warrant further investigation .
  • Comparative Analysis : A comparative analysis of this compound with other acylated prolines demonstrated that its unique chlorinated structure could influence reactivity and selectivity towards biological targets. This distinctiveness may enhance its efficacy compared to other derivatives lacking similar halogen functionalities.

Data Table: Comparison of Acylated Prolines

Compound NameStructural FeaturesUnique Characteristics
This compound4-chlorobenzoyl groupHalogen bonding capabilities enhancing target interaction
N-(4-Methoxybenzoyl)-L-prolineMethoxy group instead of chlorineDifferent electronic properties due to electron donation
N-(4-Nitrobenzoyl)-L-prolineNitro groupMore electron-deficient, influencing reactivity
N-(4-Fluorobenzoyl)-L-prolineFluorine atomDifferent steric and electronic properties

Future Directions

While current research on this compound is limited, its structural features suggest potential applications in drug development, particularly as an enzyme inhibitor or modulator. Further studies focusing on its pharmacodynamics and interactions with specific molecular targets are essential for elucidating its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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